molecular formula C7H5ClN2O B3027236 3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one CAS No. 1256806-34-4

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

Cat. No. B3027236
CAS RN: 1256806-34-4
M. Wt: 168.58
InChI Key: DEIJFACUGWLVHU-UHFFFAOYSA-N
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Description

“3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” is a chemical compound with the molecular formula C7H5ClN2O . It has a molecular weight of 168.58 .


Synthesis Analysis

While specific synthesis methods for “3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” were not found, a related compound, “6,7-dihydro-5H-cyclopenta[b]pyridin-5-one”, was synthesized through manganese-catalyzed oxidation of the CH2 adjacent to the pyridine moiety in water . This method involved using Mn(OTf)2 as a catalyst and t-BuOOH (65% in H2O) as an oxidant at 25 °C in H2O .


Molecular Structure Analysis

The molecular structure of “3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one” is characterized by a pyrrolo[3,4-b]pyridin-5-one core with a chlorine atom attached .


Physical And Chemical Properties Analysis

The compound has a predicted density of 1.450±0.06 g/cm3 . Its boiling point is predicted to be 429.3±45.0 °C . The flash point is 213.4±28.7 °C . It is recommended to be stored sealed in dry conditions at 2-8°C .

Scientific Research Applications

Synthesis and Reactivity

Synthesis of 7-Substituted Derivatives : Various 7-substituted 6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-ones are synthesized through the reaction of 7-hydroxy derivatives with nucleophiles. This process involves a wide range of reactants including active methylene compounds, aromatics, alcohols, and amines, showcasing the compound's versatility in organic synthesis (Goto et al., 1991).

Reactivity Study : A comprehensive study on the synthesis, characterization, and reactivity of a related compound, 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, provides insights into its potential as a building block in organic synthesis. The study includes various analytical techniques and theoretical calculations to understand its stability, reactivity, and applications in non-linear optics and potential pharmaceuticals (Murthy et al., 2017).

Pharmaceutical Research Applications

Antimicrobial and Plant Protection : 6,7-Dihydro-5H-cyclopenta[b] pyridine, closely related to the compound of interest, finds applications in pharmaceuticals, antimicrobials, and plant protection agents. Its synthesis through various routes, especially the acrolein route, demonstrates its significance in the development of new pharmaceuticals and agrochemicals (Fu Chun, 2007).

Kinase Research : The synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives, highlights its utility as a novel scaffold in kinase research, indicating the potential of similar structures in therapeutic applications (Cheung et al., 2001).

Fluorescent Chemosensors

Fe3+/Fe2+ Sensitivity : New fluorophores based on 2H-pyrrolo[3,4-c]pyridine-1,3,6(5H)-trione have been synthesized, displaying high selectivity and sensitivity for Fe3+/Fe2+ ions. This application in fluorescent chemosensors, especially in living cell imaging, underscores the compound's potential in bioanalytical chemistry (Maity et al., 2018).

Novel Synthetic Methods

Domino Reactions : A domino reaction involving 3-chlorochromones and electron-rich aminoheterocycles has been developed to synthesize a variety of heterocycles, including pyrazolo[3,4-b]pyridines and pyrrolo[2,3-b]pyridines. These compounds not only exhibit strong fluorescence but also show significant biological activities, demonstrating the utility of such synthetic strategies in creating bioactive molecules (Miliutina et al., 2018).

properties

IUPAC Name

3-chloro-6,7-dihydropyrrolo[3,4-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5ClN2O/c8-4-1-5-6(9-2-4)3-10-7(5)11/h1-2H,3H2,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEIJFACUGWLVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=N2)Cl)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801214919
Record name 5H-Pyrrolo[3,4-b]pyridin-5-one, 3-chloro-6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one

CAS RN

1256806-34-4
Record name 5H-Pyrrolo[3,4-b]pyridin-5-one, 3-chloro-6,7-dihydro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1256806-34-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Pyrrolo[3,4-b]pyridin-5-one, 3-chloro-6,7-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801214919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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